molecular formula C13H11ClO2S B3827778 1-Chloro-4-(benzylsulfonyl)benzene CAS No. 7058-22-2

1-Chloro-4-(benzylsulfonyl)benzene

Cat. No.: B3827778
CAS No.: 7058-22-2
M. Wt: 266.74 g/mol
InChI Key: GEODDUCPHMQUPI-UHFFFAOYSA-N
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Description

1-Chloro-4-(benzylsulfonyl)benzene is a chlorinated aromatic compound featuring a benzylsulfonyl (–SO₂–CH₂–C₆H₅) substituent at the para position relative to the chlorine atom. The benzylsulfonyl group enhances steric bulk compared to simpler sulfonyl substituents, which may influence crystallization behavior and biological interactions .

Properties

IUPAC Name

1-benzylsulfonyl-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEODDUCPHMQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323832
Record name 1-Chloro-4-(benzylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7058-22-2
Record name NSC404956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(benzylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Chloro-4-(benzylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-nitrobenzene with benzyl mercaptan in the presence of a base, followed by oxidation to form the sulfone . The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium on carbon.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-4-(benzylsulfonyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(benzylsulfonyl)benzene involves its ability to act as an electrophile in substitution reactions. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonyl group can also participate in various reactions, including oxidation and reduction, which further modify the compound’s structure and reactivity .

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) Phenylsulfonyl (–SO₂–C₆H₅) C₁₂H₉ClO₂S Pesticide; higher lipophilicity
1-Chloro-4-(methylsulfonyl)benzene Methylsulfonyl (–SO₂–CH₃) C₇H₇ClO₂S Lower molecular weight; industrial uses
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene 4-Nitrophenylsulfonyl C₁₂H₈ClNO₄S Strong electron-withdrawing group; synthesis intermediate
1-Chloro-4-[(4-chlorophenyl)methyl]benzene (DDM) (4-Chlorophenyl)methyl C₁₃H₁₀Cl₂ Environmental persistence; DDT metabolite

Key Observations :

  • Steric Bulk : Benzylsulfonyl derivatives exhibit greater steric hindrance compared to methylsulfonyl analogs (), which may reduce reactivity in substitution reactions.

Physicochemical Properties

Limited direct data exists for this compound, but inferences can be drawn from analogs:

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, chloroform) due to the sulfonyl group, similar to 1-(4-chloro-benzenesulfonyl)-cyclopentane-carboxylic acid ().
  • NMR Shifts : Aromatic protons in sulfonyl-substituted chlorobenzenes typically resonate at δ 7.1–8.0 ppm (cf. δ 7.11 ppm for 1-chloro-4-(2-chloroethyl)benzene in ).
  • Melting Points: Crystalline sulfonyl derivatives (e.g., glucopyranosyl analogs in ) often exhibit high melting points (>150°C), suggesting similar behavior for the title compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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